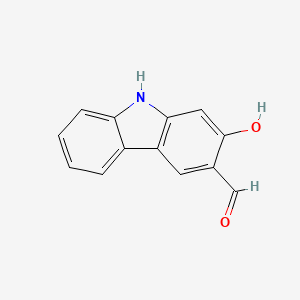

2-Hydroxy-9H-carbazole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13(8)16/h1-7,14,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAHWGSQUXSRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C(=C3)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mukonal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20323-67-5 | |

| Record name | Mukonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20323-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mukonal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 °C | |

| Record name | Mukonal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-9H-carbazole-3-carbaldehyde typically involves the functionalization of carbazole derivatives. One common method includes the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of an acid catalyst such as glacial acetic acid and concentrated hydrochloric acid . This reaction forms the carbazole core, which can then be further functionalized to introduce the hydroxyl and aldehyde groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: 2-Hydroxy-9H-carbazole-3-carboxylic acid.

Reduction: 2-Hydroxy-9H-carbazole-3-methanol.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-9H-carbazole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex carbazole derivatives and heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form hydrogen bonds and interact with enzymes or receptors. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of carbazole derivatives are heavily influenced by substituents at positions 2, 3, 6, and 7. Below is a comparative analysis of mukonal and related compounds:

Table 1: Key Carbazole Derivatives and Their Properties

Structural and Functional Differences

- Aldehyde vs. Nitro Groups : The aldehyde at C3 in mukonal allows nucleophilic additions, while nitro groups (e.g., in compound 7b) enhance electron-withdrawing effects, altering reactivity .

- N9 Substitution : Alkyl/aryl groups at N9 (e.g., ethyl, benzyl) improve thermal stability and solubility, critical for pharmaceutical and material science applications .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-hydroxy-9H-carbazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Microwave-Assisted Synthesis : A modified procedure involves reacting aldehyde precursors with pyridine HCl under microwave irradiation (10 min), followed by silica gel column chromatography (3% ethyl acetate in hexanes). This method achieves ~63% yield, with purity confirmed by melting point (165–167°C) and IR spectroscopy (e.g., O–H stretch at 3357 cm⁻¹) .

- Catalytic Optimization : Copper catalysts, as demonstrated in analogous carbazole syntheses, can enhance regioselectivity. For example, copper(I) iodide in DMF under inert atmospheres improves electrophilic substitution at the carbazole C3 position.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Purity Validation |

|---|---|---|---|

| Microwave-assisted | 63 | Pyridine HCl, 10 min | IR, m.p., column chromatography |

| Thermal condensation | 45–50 | Prolonged heating (6–8 hr) | TLC, NMR |

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in substituent positions (e.g., aldehyde vs. hydroxyl group orientation) using SHELX software. For carbazole derivatives, SHELXL refines structures with R-factors <0.05, ensuring atomic precision .

- Spectroscopic Cross-Validation :

- IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3300–3500 cm⁻¹) functionalities.

- ¹H NMR : Look for deshielded aldehyde protons (~9.8–10.2 ppm) and aromatic coupling patterns indicative of carbazole substitution .

Advanced Research Questions

Q. Q3. What computational tools are recommended for predicting hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- Mercury CSD 2.0 : Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds) using preloaded Cambridge Structural Database (CSD) entries. Graph-set analysis (e.g., motifs) identifies recurring packing patterns .

- Density Functional Theory (DFT) : Optimize hydrogen-bond geometries at the B3LYP/6-31G(d) level to predict stabilization energies. Compare with experimental SC-XRD data to resolve discrepancies in bond lengths (>0.05 Å deviations) .

Q. Q4. How can researchers resolve contradictions in reported reactivity data for carbazole-3-carbaldehyde derivatives?

Methodological Answer:

- Controlled Reactivity Studies : Systematically vary substituents (e.g., halogenation at C9) to assess electronic effects on aldehyde reactivity. For example, bromine at C9 enhances electrophilicity in Suzuki-Miyaura couplings, while methyl groups reduce it .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates. For instance, transient enol intermediates in Knoevenagel condensations may explain divergent product distributions under acidic vs. basic conditions .

Q. Table 2: Reactivity Contradictions and Resolutions

Q. Q5. What strategies are effective for analyzing non-covalent interactions in this compound co-crystals?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., O–H···N vs. π–π stacking) using CrystalExplorer. For carbazoles, >15% contribution from O–H···O interactions typically indicates strong hydrogen-bond-driven crystallization .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with interaction strength. Co-crystals with carboxylic acids show delayed mass loss due to robust hydrogen-bond networks .

Q. Q6. How can researchers address challenges in characterizing metastable polymorphs of this compound?

Methodological Answer:

- Variable-Temperature XRD : Capture phase transitions (e.g., monoclinic → orthorhombic) by cooling crystals to 100 K. SHELXL refinement with TWINABS corrects for twinning artifacts .

- Dynamic NMR : Monitor conformational flexibility (e.g., aldehyde rotation barriers) in solution. Line-shape analysis at 500 MHz resolves energy barriers >50 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.